molecular formula C9H3BrCl2FN B1528913 4-Bromo-6,7-dichloro-8-fluoroquinoline CAS No. 1375302-37-6

4-Bromo-6,7-dichloro-8-fluoroquinoline

Cat. No.: B1528913
CAS No.: 1375302-37-6
M. Wt: 294.93 g/mol
InChI Key: KFPBCNMEZUCVQP-UHFFFAOYSA-N
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Description

4-Bromo-6,7-dichloro-8-fluoroquinoline is a heterocyclic aromatic organic compound with the molecular formula C9H3BrCl2FN. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The incorporation of bromine, chlorine, and fluorine atoms into the quinoline structure enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7-dichloro-8-fluoroquinoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7-dichloro-8-fluoroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

4-Bromo-6,7-dichloro-8-fluoroquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-6,7-dichloro-8-fluoroquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6,7-dichloroquinoline
  • 6,7-Dichloro-8-fluoroquinoline
  • 4-Bromo-8-fluoroquinoline

Uniqueness

4-Bromo-6,7-dichloro-8-fluoroquinoline is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may exhibit enhanced reactivity and biological activity due to the synergistic effects of the halogen atoms .

Properties

IUPAC Name

4-bromo-6,7-dichloro-8-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrCl2FN/c10-5-1-2-14-9-4(5)3-6(11)7(12)8(9)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPBCNMEZUCVQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Br)C=C(C(=C2F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrCl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-6,7-dichloro-8-fluoroquinoline
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Reactant of Route 6
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